molecular formula C₂₄H₂₃N₅O B000926 Apatinib CAS No. 811803-05-1

Apatinib

カタログ番号 B000926
CAS番号: 811803-05-1
分子量: 397.5 g/mol
InChIキー: FYJROXRIVQPKRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Apatinib, also known as rivoceranib, is a tyrosine kinase inhibitor that selectively inhibits the vascular endothelial growth factor receptor-2 (VEGFR2, also known as KDR) . It is an orally bioavailable, small molecule agent which is thought to inhibit angiogenesis in cancer cells . Specifically, apatinib inhibits VEGF-mediated endothelial cell migration and proliferation thus blocking new blood vessel formation in tumor tissue . This agent also mildly inhibits c-Kit and c-SRC tyrosine kinases .


Synthesis Analysis

Apatinib was first synthesized by Advenchen Laboratories in California, USA . The M1-1 metabolite exhibited 5–19% of the pharmacological activity of apatinib, with other metabolites exhibiting negligible pharmacologic activity .


Molecular Structure Analysis

Apatinib is a novel targeted antiangiogenic molecule, could generate highly selective competition in the vascular endothelial growth factor receptor-2, involved in tumor progression and metastasis .


Chemical Reactions Analysis

Apatinib is an oral tyrosine kinase inhibitor targeting VEGFR-2 . It inhibits angiogenesis, which plays an important role in the growth and metastasis of malignant tumors .


Physical And Chemical Properties Analysis

The M1-1 metabolite exhibited 5–19% of the pharmacological activity of apatinib, with other metabolites exhibiting negligible pharmacologic activity .

科学的研究の応用

Treatment of Advanced or Metastatic Gastric/Gastroesophageal Tumors

Apatinib has been used in combination with immunotherapy for the treatment of advanced or metastatic gastric/gastroesophageal junction (G/GEJ) tumors . The combination has shown to be safe and effective, with significant improvements in complete response (CR), partial response (PR), objective response rate (ORR), disease control rate (DCR), median progression-free survival (PFS), and median overall survival (OS) .

Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies

Apatinib, a novel targeted antiangiogenic molecule, has shown promise in preventing tumor cell proliferation and inhibiting tumor angiogenesis . It has been used in monotherapy or in combination with immunotherapy for the treatment of chemotherapy-refractory patients with advanced digestive system cancer .

Treatment of Metastatic Gastric Carcinoma

Apatinib is currently undergoing clinical trials as a potential targeted treatment for metastatic gastric carcinoma . It has shown potential in prolonging the progression-free survival and overall survival in patients with this condition .

Treatment of Metastatic Breast Cancer

Clinical trials are also being conducted to evaluate the efficacy of Apatinib in the treatment of metastatic breast cancer .

Treatment of Adenoid Cystic Carcinoma

Apatinib is being investigated as a potential treatment for adenoid cystic carcinoma, a rare form of cancer .

Treatment of Advanced Hepatocellular Carcinoma

Apatinib is under investigation for its potential in treating advanced hepatocellular carcinoma .

Neoadjuvant Therapy

Apatinib has been proven effective as a neoadjuvant agent, reducing tumor load and relieving local compression symptoms, thus increasing the number of resectable cases .

Safety and Hazards

In the safety population, 87.9% of patients experienced treatment-related adverse events (TRAEs), with the most common hypertension (45.2%), proteinuria (26.5%), and white blood cell count decreased (25.3%) . Additionally, 51% of patients experienced grade ≥3 TRAEs. Fatal TRAEs occurred in 57 (2.9%) patients .

特性

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWQEMJFLWMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024366
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-Cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide

CAS RN

811803-05-1
Record name N-[4-(1-Cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811803-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apatinib free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0811803051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rivoceranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivoceranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIVOCERANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S371K6132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apatinib
Reactant of Route 2
Reactant of Route 2
Apatinib
Reactant of Route 3
Reactant of Route 3
Apatinib
Reactant of Route 4
Reactant of Route 4
Apatinib
Reactant of Route 5
Reactant of Route 5
Apatinib
Reactant of Route 6
Reactant of Route 6
Apatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。